Scientific Field: Materials Science, Biomedical Engineering
Methods of Application: The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid and glycerol. Divinyl adipate is used to promote a reaction between divinyl adipate and glycerol, generating low-molecular-weight polymers .
Results or Outcomes: The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-ethylene glycol elastomers .
Scientific Field: Green Polymer Chemistry
Application Summary: Divinyl adipate is used in the transesterification of divinyl adipate with tetraethylene glycol to synthesize symmetric and asymmetric telechelic ethylene glycol oligomers .
Methods of Application: The transesterification of divinyl adipate with tetraethylene glycol is carried out using Candida antarctica lipase B as a biocatalyst at 50 °C under solventless conditions .
Results or Outcomes: Under certain conditions, polycondensation is minimized and symmetric and asymmetric telechelic TEGs are obtained. For example, at a DVA/TEG molar ratio of 1.5, 100% of the oligomers had divinyl end groups after 20 minutes of reaction time .
Methods of Application: The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and ethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .
Application Summary: Divinyl adipate is used in the transesterification of divinyl adipate with a hydroxyl vinyl ether to synthesize mixed vinyl adipate esters .
Methods of Application: The transesterification of divinyl adipate with a hydroxyl vinyl ether is carried out using an esterase from Mycobacterium smegmatis (MsAcT) as a biocatalyst under solvent-free conditions .
Results or Outcomes: When divinyl adipate was reacted with 1.5 equivalents of a hydroxyl vinyl ether, full conversion of DVA was observed yielding over 95% mixed diester .
Methods of Application: The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and tetraethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .
Results or Outcomes: The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-tetraethylene glycol elastomers .
Divinyl adipate is a chemical compound classified as a divinyl ester, with the molecular formula and a molecular weight of approximately 198.22 g/mol. It is synthesized from adipic acid and vinyl alcohol, resulting in a compound that features two vinyl groups attached to an adipate backbone. This structure allows divinyl adipate to act as an effective cross-linking agent in various polymerization processes, particularly in the production of temperature-responsive gels and other advanced materials .
Divinyl adipate can be synthesized through several methods:
Each method offers different advantages regarding yield, purity, and environmental impact.
Divinyl adipate is primarily used as a cross-linking agent in polymer chemistry. Its applications include:
Studies on the interactions involving divinyl adipate focus on its role as a cross-linker in polymer networks. For instance, when combined with various monomers or polymers, it influences the mechanical properties and thermal stability of the resulting materials. The interaction of divinyl adipate with different functional groups has been investigated to tailor materials for specific applications, such as hydrogels that respond to environmental stimuli like temperature or pH .
Divinyl adipate shares structural similarities with several other compounds. Here are some comparable compounds along with their distinct characteristics:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Divinyl phthalate | Divinyl ester | Used extensively in coatings; has higher stability than divinyl adipate. |
| Diethyl maleate | Diester | Exhibits different reactivity patterns due to its maleic structure. |
| Divinyl succinate | Divinyl ester | Known for its use in producing biodegradable polymers; smaller backbone compared to divinyl adipate. |
| Poly(glycerol adipate) | Biopolymer | Derived from divinyl adipate; utilized for drug delivery due to its biocompatibility. |
Divinyl adipate's unique feature lies in its dual vinyl groups that enhance its reactivity as a cross-linker while maintaining a relatively low toxicity profile compared to some other similar compounds.
Divinyl adipate is an organic compound with the molecular formula C₁₀H₁₄O₄, containing ten carbon atoms, fourteen hydrogen atoms, and four oxygen atoms [1] [4]. The molecular weight of divinyl adipate is precisely 198.22 g/mol, which is derived from the atomic weights of its constituent elements [2] [5]. This molecular composition places divinyl adipate in the category of medium-sized organic molecules with a relatively moderate molecular weight compared to other adipate esters [6].
The molecular structure of divinyl adipate features a central adipic acid backbone with two vinyl ester groups attached at both ends [1] [4]. The carbon atoms are arranged in a linear chain, with the central six carbon atoms forming the adipate backbone and the remaining four carbon atoms constituting the two vinyl groups [5]. The hydrogen atoms are distributed throughout the molecule, with ten hydrogens attached to the adipate chain and four hydrogens attached to the vinyl groups [4] [6].
The structural elucidation of divinyl adipate reveals a symmetric molecule with a center of inversion at the middle of the adipic acid chain [4]. The molecule consists of a linear aliphatic chain derived from adipic acid, terminated at both ends with vinyl ester functional groups [1] [5]. The vinyl ester functionality is a key structural feature that significantly influences the chemical reactivity and physical properties of divinyl adipate [16].
The vinyl ester groups in divinyl adipate consist of a vinyl moiety (CH₂=CH-) directly bonded to an ester linkage (-O-C(=O)-) [16] [23]. This structural arrangement creates reactive sites at the terminal vinyl groups, making them susceptible to various chemical reactions, particularly polymerization and addition reactions . The carbon-carbon double bonds in the vinyl groups have a bond length of approximately 1.34 Å, while the carbon-oxygen bonds in the ester linkages measure approximately 1.43 Å, and the carbonyl carbon-oxygen double bonds are approximately 1.20 Å in length [23].
The structural elucidation of divinyl adipate has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, which collectively provide comprehensive evidence for its molecular structure [16] [23].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the official name for divinyl adipate is "hexanedioic acid, diethenyl ester" [1] [5]. This systematic name accurately describes the molecular structure, indicating that the compound is derived from hexanedioic acid (the systematic name for adipic acid) with two ethenyl (vinyl) groups forming ester linkages [4].
Several alternative designations are commonly used for divinyl adipate in scientific literature and commercial contexts [4] [10]. These include:
| Nomenclature Type | Designation |
|---|---|
| IUPAC Name | Hexanedioic acid, diethenyl ester |
| Systematic Name | Diethenyl hexanedioate |
| Common Name | Divinyl adipate |
| Alternative Name 1 | Adipic acid divinyl ester |
| Alternative Name 2 | Divinyl hexanedioate |
| Alternative Name 3 | bis(ethenyl) hexanedioate |
| Alternative Name 4 | Divinyladipate |
| Alternative Name 5 | Divinyladipinat |
| CAS Index Name | Hexanedioic acid, diethenyl ester (9CI) |
These various designations are used interchangeably in scientific literature, regulatory documents, and commercial contexts, though the common name "divinyl adipate" and the IUPAC name "hexanedioic acid, diethenyl ester" are the most frequently encountered in contemporary scientific publications [1] [4] [5].
Divinyl adipate is registered in chemical databases with several standardized identifiers that uniquely define its molecular structure [1] [4]. These identifiers are essential for unambiguous identification of the compound in scientific literature, regulatory documents, and chemical databases [5].
The International Chemical Identifier (InChI) for divinyl adipate is InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2 [11] [17]. This string provides a standardized representation of the molecular structure that can be processed by computer systems to generate structural information [17].
The corresponding InChIKey, which is a condensed, fixed-length version of the InChI, is JZQAAQZDDMEFGZ-UHFFFAOYSA-N [12] [17]. This alphanumeric code serves as a searchable index for the compound in chemical databases and online resources [17].
The Simplified Molecular-Input Line-Entry System (SMILES) notation for divinyl adipate is C=COC(=O)CCCCC(=O)OC=C [11] [17]. This linear string representation encodes the molecular structure in a format that is both human-readable and machine-processable [17].
Additional chemical identifiers include the MDL Number MFCD00059202 and the European Inventory of Existing Commercial Chemical Substances (EINECS) number 223-792-1 [4] [10]. These identifiers are used in regulatory contexts and commercial databases to track and identify the compound [4].
Divinyl adipate exhibits interesting phase behavior characterized by a relatively low melting point and a high boiling point, resulting in a wide liquid range [2] [6]. At standard room temperature (20°C), divinyl adipate exists as a solid, appearing as a white to yellow crystalline powder or as lumps [2] [10]. When the temperature exceeds its melting point of 28°C, it transforms into a clear to slightly yellow liquid [2] [15].
The phase behavior of divinyl adipate is summarized in the following table:
| Parameter | Characteristics |
|---|---|
| Physical State at 20°C | Solid (white to yellow crystalline powder or lumps) |
| Physical State at 30°C | Liquid (clear to slightly yellow) |
| Melting Point | 28°C |
| Boiling Point | 261.1°C at 760 mmHg |
| Glass Transition Temperature (Tg) | Not reported in literature |
| Crystallization Behavior | Forms crystalline structure below melting point |
| Thermal Stability | Stable up to ~100°C when stabilized with 4-Methoxyphenol |
| Phase Transitions | Solid to liquid transition at 28°C |
| Supercooling Tendency | May remain liquid below melting point if cooled rapidly |
The crystallization behavior of divinyl adipate is characterized by the formation of a crystalline structure below its melting point [6] [10]. However, like many organic compounds, it may exhibit supercooling, where it remains in a liquid state below its melting point if cooled rapidly [6]. This phenomenon is relevant for processing and storage considerations [15].
The thermal stability of divinyl adipate is limited by its tendency to polymerize at elevated temperatures, particularly in the presence of initiators or when exposed to light [2] [15]. When properly stabilized with inhibitors such as 4-Methoxyphenol, it remains stable up to approximately 100°C [15].
Divinyl adipate has a melting point of 28°C, which is relatively low compared to many other organic solids [2] [6] [10]. This low melting point means that the compound transitions from a solid to a liquid state at temperatures just above normal room temperature [2]. The melting point has been experimentally determined and is consistently reported across multiple sources [2] [6] [10].
The boiling point of divinyl adipate is 261.1°C at standard atmospheric pressure (760 mmHg) [6] [9] [10]. This high boiling point is characteristic of medium-sized organic esters and reflects the intermolecular forces present in the liquid state [6]. The substantial difference between the melting point and boiling point (approximately 233°C) indicates a wide liquid range, which is advantageous for certain applications where thermal stability in the liquid state is required [6] [10].
The relationship between temperature and physical state for divinyl adipate can be summarized as follows:
It is worth noting that the boiling point may vary slightly with changes in atmospheric pressure, following the principles of vapor pressure and the Clausius-Clapeyron equation [6]. The flash point of divinyl adipate is reported to be 122.2°C, which is significantly lower than its boiling point, indicating that it can form ignitable vapor-air mixtures at temperatures well below its boiling point [6] [10].
The solubility characteristics of divinyl adipate are important for understanding its behavior in various solvents and its compatibility with other materials [2] [15]. Divinyl adipate exhibits selective solubility in different solvents, showing good solubility in polar organic solvents but limited solubility in water [2] [15].
The solubility parameters and compatibility profiles of divinyl adipate are summarized in the following table:
| Solvent/Parameter | Solubility/Value |
|---|---|
| Methanol | Soluble (almost transparency) |
| Water | Limited solubility |
| Chloroform | Soluble |
| Diethyl Ether | Moderately soluble |
| Hexane | Poorly soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Solubility Parameter (δ) | ~20-22 MPa^0.5 (estimated) |
| Hansen Parameters | δd: ~17, δp: ~8, δh: ~6 MPa^0.5 (estimated) |
The solubility of divinyl adipate in methanol is particularly notable, with sources describing it as "almost transparency," indicating excellent solubility [2] [15]. This high solubility in methanol is consistent with the polar nature of the ester groups in the molecule [2].
The estimated solubility parameter (δ) for divinyl adipate is approximately 20-22 MPa^0.5, which places it in the range of moderately polar compounds [15]. The Hansen solubility parameters, which provide a more detailed description of solubility behavior by separating contributions from dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh), are estimated to be approximately δd: ~17, δp: ~8, δh: ~6 MPa^0.5 [15].
These solubility characteristics influence the compatibility of divinyl adipate with various materials and its behavior in different environments [2] [15]. The moderate polarity of divinyl adipate, combined with its ester functionality, makes it compatible with a range of polar and moderately polar polymers and solvents [15].
Divinyl adipate, like many vinyl compounds, is prone to spontaneous polymerization, particularly when exposed to heat, light, or free radical initiators [2] [15]. To prevent premature polymerization during storage and transportation, divinyl adipate is typically stabilized with inhibitors, with 4-Methoxyphenol (MEHQ) being the most commonly used stabilizer [2] [15].
The stability considerations and MEHQ stabilization of divinyl adipate are summarized in the following table:
| Aspect | Details |
|---|---|
| Stabilizer Name | MEHQ (Monomethyl Ether of Hydroquinone) |
| Chemical Name | 4-Methoxyphenol |
| Mechanism of Action | Free radical scavenger that inhibits premature polymerization |
| Typical Concentration | 100-250 ppm (0.01-0.025%) |
| Purpose | Prevents spontaneous polymerization during storage and transportation |
| Storage Conditions | Refrigerated (0-10°C), protected from light and heat |
| Shelf Life | 12-24 months when properly stored with stabilizer |
| Removal Methods | Washing with dilute sodium hydroxide solution or distillation |
| Alternatives | BHT (Butylated hydroxytoluene), Hydroquinone, Phenothiazine |
MEHQ functions as a free radical scavenger, intercepting and neutralizing free radicals that could initiate polymerization [15]. The typical concentration of MEHQ in commercial divinyl adipate is 100-250 ppm (0.01-0.025%), which is sufficient to provide stability under normal storage conditions [15].
Proper storage conditions are essential for maintaining the stability of divinyl adipate [2] [15]. The compound should be stored in a refrigerated environment (0-10°C), protected from light and heat, which are known to promote polymerization [2] [15]. When properly stabilized and stored, divinyl adipate has a shelf life of approximately 12-24 months [15].
For applications where the presence of stabilizers is undesirable, MEHQ can be removed from divinyl adipate by washing with dilute sodium hydroxide solution or by distillation [15]. Alternative stabilizers that can be used include Butylated hydroxytoluene (BHT), Hydroquinone, and Phenothiazine, although MEHQ remains the most commonly used stabilizer for commercial divinyl adipate [15].
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of divinyl adipate, providing detailed information about the chemical environment of hydrogen and carbon atoms within the molecule [8] [16]. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been employed to characterize divinyl adipate, yielding spectra with distinctive signals that confirm its molecular structure [8] [16].
The ¹H NMR spectrum of divinyl adipate exhibits several characteristic signals that correspond to different proton environments in the molecule [8] [16]. The vinyl protons (=CH-) appear as quartet signals at 7.18-7.24 ppm, while the terminal vinyl protons (CH₂=) give rise to doublet-doublet signals at 4.5-4.8 ppm [16]. The methylene protons (-CH₂-) of the adipate chain produce multiplet signals at 2.36-2.40 ppm for the protons adjacent to the carbonyl groups and at 1.60-1.64 ppm for the central methylene protons [16].
The ¹³C NMR spectrum of divinyl adipate provides complementary information about the carbon skeleton of the molecule [8] [16]. The carbonyl carbons (C=O) of the ester groups produce a signal at approximately 171.7 ppm [16]. The vinyl carbon atoms (CH₂=CH-) give rise to signals at 141.4 ppm for the methine carbon and 98.2 ppm for the methylene carbon [16]. The methylene carbons of the adipate chain appear at 34.1 ppm for the carbons adjacent to the carbonyl groups and at 24.9 ppm for the central methylene carbons [16].
The NMR spectroscopic data for divinyl adipate is summarized in the following table:
| NMR Type | Chemical Shift/Correlation | Assignment |
|---|---|---|
| ¹H NMR (Proton) | 7.18-7.24 ppm (q, 2H) | Vinyl protons (=CH-) |
| ¹H NMR (Proton) | 4.5-4.8 ppm (dd, 4H) | Vinyl protons (CH₂=) |
| ¹H NMR (Proton) | 2.36-2.40 ppm (m, 4H), 1.60-1.64 ppm (m, 4H) | Methylene protons (-CH₂-) |
| ¹³C NMR (Carbon-13) | 171.7 ppm | Carbonyl carbons (C=O) |
| ¹³C NMR (Carbon-13) | 141.4 ppm, 98.2 ppm | Vinyl carbons (CH₂=CH-) |
| ¹³C NMR (Carbon-13) | 34.1 ppm, 24.9 ppm | Methylene carbons (-CH₂-) |
| 2D NMR (COSY) | Correlations between adjacent protons | Confirms proton-proton connectivity |
| 2D NMR (HSQC) | Direct C-H correlations | Confirms direct C-H bonds |
| 2D NMR (HMBC) | Long-range C-H correlations | Confirms structure through 2-3 bond correlations |
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide additional structural information by revealing correlations between different nuclei [8]. These techniques are particularly valuable for confirming the connectivity of atoms within the molecule and for resolving ambiguities in signal assignments [8].
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in divinyl adipate and confirming its molecular structure [16] [20]. The FTIR spectrum of divinyl adipate exhibits several characteristic absorption bands that correspond to specific vibrational modes of bonds within the molecule [16].
The FTIR spectroscopic data for divinyl adipate is summarized in the following table:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3091 | C-H stretching (=C-H) | Vinyl group |
| 2945-2870 | C-H stretching (CH₂) | Methylene groups in adipate chain |
| 1749 | C=O stretching | Ester carbonyl |
| 1645 | C=C stretching | Vinyl double bond |
| 1462 | CH₂ bending | Methylene groups |
| 1417 | C-H deformation (vinyl) | Vinyl group |
| 1365 | CH₂ wagging | Methylene groups |
| 1294 | C-O stretching | Ester linkage |
| 1220 | C-O-C asymmetric stretching | Ester linkage |
| 1132 | C-O-C symmetric stretching | Ester linkage |
| 985-947 | C-H out-of-plane bending (vinyl) | Vinyl group |
| 788-754 | Skeletal vibrations | Adipate backbone |
The FTIR spectrum of divinyl adipate shows a characteristic absorption band at approximately 3091 cm⁻¹, which corresponds to the C-H stretching vibrations of the vinyl groups (=C-H) [16]. The C-H stretching vibrations of the methylene groups (CH₂) in the adipate chain produce absorption bands in the range of 2945-2870 cm⁻¹ [16].
One of the most prominent features in the FTIR spectrum is the strong absorption band at approximately 1749 cm⁻¹, which is attributed to the C=O stretching vibrations of the ester carbonyl groups [16]. This band is characteristic of ester compounds and confirms the presence of the ester functionality in divinyl adipate [16].
The C=C stretching vibrations of the vinyl double bonds produce an absorption band at approximately 1645 cm⁻¹, which is another key feature that confirms the presence of vinyl groups in the molecule [16]. The C-H deformation vibrations of the vinyl groups give rise to an absorption band at approximately 1417 cm⁻¹ [16].
The ester linkages in divinyl adipate are characterized by several absorption bands, including the C-O stretching vibration at approximately 1294 cm⁻¹, the C-O-C asymmetric stretching vibration at approximately 1220 cm⁻¹, and the C-O-C symmetric stretching vibration at approximately 1132 cm⁻¹ [16].
The C-H out-of-plane bending vibrations of the vinyl groups produce absorption bands in the range of 985-947 cm⁻¹, while the skeletal vibrations of the adipate backbone give rise to absorption bands in the range of 788-754 cm⁻¹ [16].
Mass spectrometry is a powerful analytical technique for determining the molecular weight of divinyl adipate and for studying its fragmentation patterns, which provide valuable information about its molecular structure [16] [23]. The mass spectrum of divinyl adipate exhibits a characteristic pattern of peaks that correspond to the molecular ion and various fragment ions produced during the ionization process [16].
The molecular ion peak (M⁺) of divinyl adipate appears at m/z 198, which corresponds to its molecular weight [16]. This peak confirms the molecular formula of C₁₀H₁₄O₄ [16]. The protonated molecular ion peak (M+H)⁺ appears at m/z 199, though it typically has a lower intensity than the molecular ion peak [16].
The fragmentation pattern of divinyl adipate in mass spectrometry is summarized in the following table:
| m/z Value | Relative Intensity | Fragment Assignment |
|---|---|---|
| 198 | Medium | Molecular ion (M⁺) |
| 199 | Low | Protonated molecular ion (M+H)⁺ |
| 169 | Medium | Loss of -OCH=CH₂ |
| 153 | Strong | Loss of -COOCH=CH₂ |
| 125 | Medium | Adipic acid fragment |
| 111 | Medium | Adipic acid fragment - CO₂ |
| 97 | Strong | Adipic acid fragment - 2CO₂ |
| 83 | Medium | C₆H₁₁⁺ fragment |
| 71 | Medium | C₅H₁₁⁺ fragment |
| 55 | Very Strong | CH₂=CH-CO⁺ fragment |
| 43 | Strong | CH₃CO⁺ fragment |
| 27 | Medium | CH₂=CH⁺ fragment |
The fragmentation of divinyl adipate in mass spectrometry follows several characteristic pathways [16]. One common fragmentation pathway involves the loss of a vinyl ether group (-OCH=CH₂), resulting in a fragment ion at m/z 169 [16]. Another significant fragmentation pathway involves the loss of a vinyl ester group (-COOCH=CH₂), producing a fragment ion at m/z 153 [16].
The adipic acid backbone of divinyl adipate gives rise to several fragment ions, including peaks at m/z 125 (adipic acid fragment), m/z 111 (adipic acid fragment minus CO₂), and m/z 97 (adipic acid fragment minus 2CO₂) [16]. These fragments provide evidence for the presence of the adipic acid moiety in the molecule [16].
Lower mass fragments include peaks at m/z 83 (C₆H₁₁⁺), m/z 71 (C₅H₁₁⁺), m/z 55 (CH₂=CH-CO⁺), m/z 43 (CH₃CO⁺), and m/z 27 (CH₂=CH⁺) [16]. The fragment at m/z 55, which corresponds to the acryloyl cation (CH₂=CH-CO⁺), is particularly intense and is characteristic of vinyl esters [16].
High-resolution mass spectrometry provides an exact mass measurement for divinyl adipate of 198.089209 Da, which closely matches the calculated exact mass based on its molecular formula [16]. This precise mass measurement confirms the elemental composition of the molecule [16].
Beyond the standard spectroscopic methods, several advanced analytical techniques are employed for comprehensive structure verification of divinyl adipate [8] [16] [23]. These techniques provide additional layers of confirmation and can resolve structural ambiguities that might not be addressed by basic spectroscopic methods [8] [16].
The advanced analytical techniques used for structure verification of divinyl adipate are summarized in the following table:
| Technique | Application | Key Information |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment of divinyl adipate | Molecular ion peak at m/z 198, fragmentation pattern |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structure confirmation and impurity analysis | Retention time and mass spectral fragmentation |
| High Resolution Mass Spectrometry | Exact mass determination and elemental composition | Exact mass: 198.089209 Da |
| Two-dimensional NMR (2D NMR) | Complete structural assignment and conformational analysis | COSY, HSQC, HMBC correlations for complete assignment |
| UV-Visible Spectroscopy | Detection of unsaturated bonds and aromatic impurities | Absorption around 200-250 nm for vinyl groups |
| Thermal Analysis (DSC/TGA) | Thermal stability and phase transition characterization | Melting point determination and decomposition temperature |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful technique for analyzing divinyl adipate [8] [16]. GC-MS can provide information about the purity of the compound and can detect trace impurities that might not be apparent using other techniques [8] [16].
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing compounds that might decompose at the high temperatures used in GC-MS [8] [16]. For divinyl adipate, LC-MS can provide complementary information to GC-MS and can be especially valuable for analyzing samples that contain thermally labile impurities [8] [16].
High Resolution Mass Spectrometry provides precise mass measurements that can confirm the elemental composition of divinyl adipate [16]. The exact mass of divinyl adipate (198.089209 Da) closely matches the calculated exact mass based on its molecular formula, providing strong evidence for the proposed structure [16].
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within the divinyl adipate molecule [8] [16]. These techniques are particularly valuable for resolving ambiguities in signal assignments and for confirming the structural features of the compound [8] [16].
UV-Visible Spectroscopy can detect the presence of unsaturated bonds, such as the vinyl groups in divinyl adipate, which typically absorb in the range of 200-250 nm [16]. This technique can also detect aromatic impurities, which would show characteristic absorption bands in the UV region [16].
Thermal Analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal behavior of divinyl adipate, including its melting point, phase transitions, and thermal stability [16]. These techniques are valuable for characterizing the physical properties of the compound and for assessing its suitability for various applications [16].
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